molecular formula C25H18ClN5O2S2 B1668272 Capadenoson CAS No. 544417-40-5

Capadenoson

Cat. No. B1668272
M. Wt: 520 g/mol
InChI Key: CITWCLNVRIKQAF-UHFFFAOYSA-N
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Description

Capadenoson (BAY 68-4986) is a nonnucleoside agonist for the A1 Adenosine Receptor (A1AR) and the A2BAR . It has undergone two Phase IIa clinical trials, initially in patients with atrial fibrillation and subsequently .


Molecular Structure Analysis

The molecular formula of Capadenoson is C25H18ClN5O2S2 . The InChI code is InChI=1S/C25H18ClN5O2S2/c26-17-5-1-16 (2-6-17)24-30-18 (13-34-24)14-35-25-21 (12-28)22 (20 (11-27)23 (29)31-25)15-3-7-19 (8-4-15)33-10-9-32/h1-8,13,32H,9-10,14H2, (H2,29,31) .


Physical And Chemical Properties Analysis

Capadenoson has a molecular weight of 520.03 . It is a solid substance that is soluble in DMSO .

Scientific Research Applications

Cardiovascular Disease Treatment

  • Specific Scientific Field: Pharmacology and Cardiovascular Medicine .
  • Summary of the Application: Capadenoson, a partial adenosine A1 receptor (A1AR) agonist, has been identified as a potential therapeutic target in cardiovascular disease . It has undergone two Phase IIa clinical trials, initially in patients with atrial fibrillation and subsequently in patients with stable angina .
  • Results or Outcomes: Capadenoson has been shown to decrease cardiac remodeling in an animal model of advanced heart failure . A capadenoson derivative, neladenoson bialanate, recently entered clinical development for the treatment of chronic heart failure .

Pain Management

  • Specific Scientific Field: Pharmacology and Pain Management .
  • Summary of the Application: Previous studies suggest that adenosine A1 receptors (A1R) modulate the processing of pain .
  • Methods of Application or Experimental Procedures: The aim of this study was to characterize the distribution of A1R in nociceptive tissues and to evaluate whether targeting A1R with the partial agonist capadenoson may reduce neuropathic pain in mice .
  • Results or Outcomes: The results of this study are not provided in the available information .

properties

IUPAC Name

2-amino-6-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN5O2S2/c26-17-5-1-16(2-6-17)24-30-18(13-34-24)14-35-25-21(12-28)22(20(11-27)23(29)31-25)15-3-7-19(8-4-15)33-10-9-32/h1-8,13,32H,9-10,14H2,(H2,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITWCLNVRIKQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N)C#N)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50969597
Record name 2-Amino-6-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Capadenoson

CAS RN

544417-40-5
Record name Capadenoson [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0544417405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capadenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Amino-6-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Capadenoson
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPADENOSON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O519NVW73R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

6.91 g (22.12 mmol) of 2-amino-4-[4-(2-hydroxyethoxy)phenyl]-6-sulphanyl-pyridine-3,5-dicarbonitrile are dissolved in 150 ml of DMF. 7.44 g (66.35 mmol) of 1,8-diazabicyclo[5.4.0]undec-7-ene and 10.8 g (44.24 mmol) of 4-chloromethyl-2-(4-chlorophenyl)-1,3-thiazole are then added. The suspension is stirred at RT overnight, 50 g of silica gel are added and the mixture is concentrated under reduced pressure. The substance mixture on the silica gel is purified by chromatography on silica gel (mobile phase: toluene to toluene/ethyl acetate, 1:1 mixture). This gives 5.5 g (47% of theory) of product.
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.44 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

428.4 g (2.0 mol) of 2-[4-(2-hydroxyethoxy)-benzylidene]malononitrile, 108.4 g (1.05 mol) of 2-cyanothioacetamide and 244.1 g (1.0 mol) of 4-chloromethyl-2-(4-chlorophenyl)-1,3-thiazole are suspended in 3.4 liters of methanol and 556.1 g (3.0 mol) of tributylamine are added over a period of 60 minutes. The mixture is subsequently stirred for 20 hours at room temperature and the product is filtered off. After drying in vacuo, the crude product (360.8 g, crude yield: 70% of theory) is suspended in 3 liters of dichloromethane and stirred for 2 hours at 35° C. The product is filtered off and dried in a high vacuum. The crystals, which are now white, can be purified further by recrystallization from tetrahydrofuran/water (1:1).
Quantity
428.4 g
Type
reactant
Reaction Step One
Quantity
108.4 g
Type
reactant
Reaction Step Two
Quantity
244.1 g
Type
reactant
Reaction Step Three
Quantity
556.1 g
Type
reactant
Reaction Step Four
Quantity
3.4 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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